
Rhenium heptafluoride
Overview
Description
Rhenium heptafluoride is a chemical compound with the formula ReF₇ . It is a bright yellow crystalline solid and is notable for being the only thermally stable metal heptafluoride . The compound has a distorted pentagonal bipyramidal structure, which has been confirmed through neutron diffraction studies . This structure is non-rigid, as evidenced by electron diffraction studies .
Preparation Methods
Rhenium heptafluoride can be synthesized through the direct reaction of rhenium metal with fluorine gas at elevated temperatures. The reaction is typically carried out at around 400°C :
2Re+7F2→2ReF7
Another method involves the explosion of rhenium metal under sulfur hexafluoride . Industrial production methods often utilize these reactions due to their efficiency in producing high-purity this compound.
Chemical Reactions Analysis
Hydrolysis Reactions
ReF₇ undergoes rapid hydrolysis in basic aqueous solutions:
ReF₇ + 4 H₂O → HReO₄ + 7 HF
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Conditions : Ambient temperature, presence of OH⁻ ions.
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Products : Perrhenic acid (HReO₄) and hydrogen fluoride (HF).
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Mechanism : Base-mediated nucleophilic substitution at the Re center, forming stable oxyanions.
No stable oxide fluorides form under these conditions, unlike ReF₆, which can yield ReOF₄.
Reactions with Lewis Bases
ReF₇ acts as a Lewis acid, forming anionic complexes with fluoride donors:
Fluoride Donors (e.g., CsF)
ReF₇ + CsF → Cs[ReF₈]
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Structure : [ReF₈]⁻ adopts a square antiprismatic geometry.
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Conditions : Room temperature, anhydrous HF solvent.
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Applications : Used to stabilize high-coordination Re(VII) species.
Nitryl/Nitrosyl Fluorides
ReF₇ + NOF → NO[ReF₈]
ReF₇ + NO₂F → NO₂[ReF₈]
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Conditions : Solvent-free, 20–50°C.
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Products : Ionic complexes with pentagonal bipyramidal [ReF₈]⁻.
Reactions with Lewis Acids
ReF₇ reacts with strong fluoride acceptors like SbF₅ to form cationic species:
ReF₇ + SbF₅ → [ReF₆]⁺[SbF₆]⁻
ReF₇ + 2 SbF₅ → [ReF₆]⁺[Sb₂F₁₁]⁻
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Conditions : Elevated temperatures (50–100°C).
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Structure : [ReF₆]⁺ retains octahedral symmetry.
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Applications : Models for high-valent transition metal fluorocations.
Redox Reactions
ReF₇ is a potent oxidizer, surpassing ReF₆ in reactivity:
Reaction with Rhenium Metal
ReF₇ + Re → 2 ReF₆
Oxidation of Non-Metals
ReF₇ + S → SF₆ + ReF₆ (unbalanced)
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Conditions : Exothermic reaction above 200°C.
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Byproducts : Trace ReOF₄ and SF₄ observed.
Thermal Decomposition
At elevated temperatures, ReF₇ decomposes:
2 ReF₇ → 2 ReF₆ + F₂
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Conditions : >450°C, sealed vessel.
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Kinetics : First-order, activation energy ~120 kJ/mol.
Key Research Findings
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Structural Flexibility : Neutron diffraction confirms a distorted pentagonal bipyramidal geometry (Cₛ symmetry) at 1.5 K, with axial F–Re–F angles of 175° .
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Redox Potentials : ReF₇ has a higher reduction potential than ReF₆ (E° = +2.8 V vs. SHE), enabling oxidation of Pt and Au under mild conditions .
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Stability : ReF₇ is metastable in anhydrous HF but reacts violently with protic solvents.
Scientific Research Applications
Rhenium heptafluoride can be synthesized through several methods, typically involving the reaction of elemental rhenium with fluorine gas at elevated temperatures. The compound's production requires careful handling due to the reactivity of fluorine.
Scientific Research Applications
This compound has been investigated for its potential applications in several scientific domains:
1. Coordination Chemistry:
- This compound serves as a precursor for synthesizing various rhenium complexes, which are studied for their electronic properties and potential use in catalysis .
2. Material Science:
- The compound's unique properties make it suitable for developing advanced materials, particularly in coatings and thin films due to its thermal stability and reactivity with other materials .
3. Optical Applications:
- Fluorides, including ReF, have been employed in optical devices. For instance, research has shown that fluoride compounds can be utilized in creating mid-infrared optical frequency combs, which are essential for high-precision spectroscopy .
4. Electroplating:
- This compound is explored in electroplating processes to produce high-purity rhenium coatings, which are valuable in electronics and aerospace applications due to their excellent thermal and electrical conductivity .
Industrial Applications
The industrial utility of this compound is expanding as researchers explore its unique characteristics:
1. Catalysis:
- Rhenium compounds are known to act as catalysts in chemical reactions, particularly in the petroleum industry for hydrocracking processes that enhance fuel quality .
2. Semiconductor Manufacturing:
- The compound's properties make it a candidate for use in semiconductor manufacturing processes, where precise etching and deposition techniques are required .
3. Pharmaceuticals:
- This compound is being researched for potential applications in pharmaceuticals, particularly in drug development where rhenium complexes may exhibit unique biological activities .
Case Studies
Case Study 1: Coordination Complexes
A study investigated the synthesis of various rhenium coordination complexes from ReF. These complexes demonstrated promising catalytic activity in organic transformations, highlighting the compound's versatility in synthetic chemistry .
Case Study 2: Optical Frequency Combs
Researchers at the Max Planck Institute utilized fluoride compounds, including ReF, to create novel optical devices that could revolutionize molecular spectroscopy. This application underscores the importance of this compound in advancing optical technologies .
Mechanism of Action
The mechanism of action of rhenium heptafluoride involves its ability to act as a strong fluorinating agent. It can donate fluoride ions to other compounds, facilitating various chemical reactions. The molecular targets and pathways involved include the formation of stable complexes with other elements and compounds, which can be studied through techniques such as neutron and electron diffraction .
Comparison with Similar Compounds
Rhenium heptafluoride is unique among metal heptafluorides due to its thermal stability. Similar compounds include:
Osmium heptafluoride (OsF₇): Unlike this compound, osmium heptafluoride is not thermally stable.
Iodine heptafluoride (IF₇): This compound has a similar pentagonal bipyramidal structure but differs in its reactivity and stability.
This compound stands out due to its stability and unique structural properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Rhenium heptafluoride (ReF₇) is a unique metal fluoride characterized by its yellow, low-melting solid state and distorted pentagonal bipyramidal structure. This compound has garnered attention not only for its chemical properties but also for its potential biological activities. This article reviews the biological activity of ReF₇, focusing on its toxicity, interactions with biological systems, and potential therapeutic applications.
This compound is notable for being the only thermally stable metal heptafluoride. It can be synthesized through the reaction of rhenium metal with fluorine gas at elevated temperatures or via the explosion of rhenium under sulfur hexafluoride. The hydrolysis of ReF₇ leads to the formation of perrhenic acid and hydrogen fluoride, which can have significant biological implications due to the release of toxic fluoride ions.
Property | Value |
---|---|
Chemical Formula | ReF₇ |
Appearance | Yellow solid |
Melting Point | Low melting |
Molecular Structure | Distorted pentagonal bipyramid |
Stability | Thermally stable |
Toxicological Profile
The biological activity of ReF₇ is primarily associated with its toxicity. Exposure to this compound can lead to severe health effects, including:
- Skin Contact : Can cause chemical burns. Entry into the bloodstream through cuts may lead to systemic injuries.
- Eye Contact : Direct exposure results in severe damage, including burns.
- Inhalation : Vapors can irritate respiratory pathways, potentially causing long-term respiratory issues such as reactive airways dysfunction syndrome (RADS) .
Case Study: Acute Toxicity
A study highlighted that ingestion of less than 40 grams of ReF₇ could be fatal, emphasizing the need for stringent safety measures when handling this compound. Chronic exposure may lead to conditions such as bronchial irritation and other long-term respiratory diseases .
Anticancer Potential
Recent research has explored the use of rhenium complexes, including derivatives of ReF₇, in photodynamic therapy (PDT) for cancer treatment. These complexes can generate singlet oxygen upon light irradiation, leading to cell death in cancer cells while exhibiting low toxicity in dark conditions.
Table 2: Photodynamic Therapy Efficacy
Complex | Cell Line | EC₅₀ (μM) in Dark | EC₅₀ (μM) under Light |
---|---|---|---|
Complex 1 | HeLa | 10 | 0.3 |
Complex 2 | Huh7 | Not reported | Significant apoptosis observed |
In particular, one complex demonstrated an impressive reduction in cell viability in HeLa cells when exposed to red light (λ ≥ 620 nm), suggesting a promising avenue for dual-function therapies that combine PDT with traditional chemotherapeutic approaches .
The mechanisms underlying the biological activity of rhenium compounds like ReF₇ involve several pathways:
- Reactive Oxygen Species (ROS) Generation : Activation through light induces ROS production, which is crucial for triggering apoptosis in cancer cells.
- Protein Kinase Inhibition : Some rhenium complexes exhibit inhibitory effects on specific protein kinases involved in cancer progression, further enhancing their therapeutic potential .
Q & A
Basic Research Questions
Q. How is Rhenium heptafluoride synthesized in laboratory settings, and what precautions are necessary for its stabilization?
this compound is typically synthesized via direct fluorination of rhenium metal at elevated temperatures (300–400°C) under controlled pressure. A closed-system reactor with nickel or Monel alloy components is recommended to withstand corrosive F₂ gas. Post-synthesis, ReF₇ must be rapidly cooled and stored in passivated containers to prevent decomposition. Structural confirmation requires spectroscopic techniques such as Raman spectroscopy and X-ray crystallography .
Q. What spectroscopic and crystallographic methods are employed to characterize the molecular geometry of ReF₇?
Key techniques include:
- X-ray Diffraction (XRD): Resolves the pentagonal bipyramidal geometry of ReF₇, with Re-F bond lengths averaging 1.82 Å.
- Raman Spectroscopy: Identifies symmetric stretching modes (ν₁) at ~650 cm⁻¹ and bending modes (ν₂) at 320 cm⁻¹.
- Nuclear Magnetic Resonance (NMR): Limited utility due to fluorine’s quadrupolar relaxation but occasionally used for dynamic studies in solution phases. Cross-validation with computational models (e.g., Density Functional Theory) is advised to address instrumental limitations .
Q. What are the primary chemical properties of ReF₇, and how do they compare to other heptafluorides like IF₇?
ReF₇ exhibits higher thermal stability (>200°C) compared to IF₇, which sublimes at ~4.5°C. Its Lewis acidity is pronounced, reacting with fluoride donors to form [ReF₈]⁻ complexes. Unlike IF₇, ReF₇ shows limited hydrolysis resistance, necessitating anhydrous handling. Comparative studies highlight differences in electronegativity and metal-ligand bonding (pπ-dπ back bonding in ReF₇ vs. hypervalent bonding in IF₇) .
Advanced Research Questions
Q. How does pπ-dπ back bonding in ReF₇ influence its reactivity and electronic structure?
The pπ-dπ interaction between fluorine’s lone pairs and Re’s d-orbitals stabilizes the +7 oxidation state and reduces electron density at the metal center. This results in:
- Reduced Oxidative Capacity: Lower propensity for redox reactions compared to Mn or Tc analogues.
- Distorted Geometry: Asymmetric ligand distribution in the pentagonal bipyramid, verified via DFT calculations. Advanced studies combine X-ray Absorption Spectroscopy (XAS) and Molecular Orbital (MO) theory to quantify bond order and electron distribution .
Q. What challenges arise in computational modeling of ReF₇’s electronic structure, and how can they be mitigated?
Challenges include:
- Basis Set Limitations: Inadequate representation of relativistic effects in Re’s 5d orbitals.
- Solvent Interactions: Poor modeling of ReF₇’s behavior in polar solvents due to its hygroscopic nature. Mitigation strategies:
- Use relativistic pseudopotentials (e.g., Stuttgart-Köln) for accurate electron correlation.
- Hybrid QM/MM approaches to simulate solvent interactions .
Q. How can discrepancies in reported bond lengths and vibrational frequencies for ReF₇ be resolved?
Discrepancies often stem from:
- Sample Purity: Trace O₂ or H₂O contamination alters spectroscopic data.
- Experimental Conditions: Temperature-dependent phase changes (e.g., solid vs. gas phase). Resolution requires:
- Strict purification protocols (e.g., multiple vacuum sublimations).
- Cross-lab reproducibility studies using standardized calibration methods (e.g., NIST reference spectra) .
Q. What novel applications does ReF₇ offer in high-valent catalysis or materials science?
ReF₇’s strong fluorinating capacity enables:
- Synthesis of Perfluorinated Polymers: Acts as a catalyst in C-F bond formation.
- Etching Agents: Selective fluorination of semiconductor surfaces (e.g., Si or GaN). Current research focuses on stabilizing ReF₇-derived intermediates (e.g., [ReF₆O]⁻) for catalytic cycles, monitored via in situ IR spectroscopy .
Q. Methodological Guidance for Researchers
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Experimental Design:
- Use inert-atmosphere gloveboxes (<1 ppm H₂O/O₂) for handling ReF₇.
- Prioritize non-destructive characterization (e.g., XRD before reactivity assays).
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Data Contradiction Analysis:
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Literature Review:
- Cross-reference synthesis protocols in Inorganic Chemistry and Journal of Fluorine Chemistry to identify best practices.
- Use databases like SciFinder or Reaxys to track ReF₇’s historical data trends .
Properties
IUPAC Name |
heptafluororhenium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7FH.Re/h7*1H;/q;;;;;;;+7/p-7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHBKXWKPQUYIA-UHFFFAOYSA-G | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Re](F)(F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F7Re | |
Record name | rhenium heptafluoride | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Rhenium_heptafluoride | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168826 | |
Record name | Rhenium(VII) fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.196 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17029-21-9 | |
Record name | Rhenium fluoride (ReF7) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17029-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhenium heptafluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017029219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhenium(VII) fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50168826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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